N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-14-2-6-16(7-3-14)21-25-24-18-10-11-20(26-27(18)21)29-13-19(28)23-12-15-4-8-17(22)9-5-15/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCZFLQUYQFWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazinone Precursor Preparation
The triazolopyridazine scaffold is synthesized from a pyridazinone intermediate. A common route involves:
Cyclization to Triazolopyridazine
The pyridazinone undergoes cyclization with a triazole-forming agent:
Thiolation at Position 6
Introduction of the thiol group is achieved via nucleophilic substitution:
- Reaction with Lawesson’s reagent :
Synthesis of N-(4-Fluorobenzyl)-2-Bromoacetamide
Amide Bond Formation
The acetamide moiety is prepared by reacting 4-fluorobenzylamine with bromoacetyl bromide:
- Schotten-Baumann reaction :
Thioether Linkage Formation
Nucleophilic Substitution
The thiolated triazolopyridazine reacts with the bromoacetamide to form the thioether bond:
- Base-mediated coupling :
Optimization and Catalytic Enhancements
Polymer-Supported Amine Catalysts
Adapting methodologies from thioacetamide synthesis, polymer-supported amines (e.g., poly-DMAP) improve reaction efficiency:
- Catalyst : Reilex® 425 (poly-DMAP resin).
- Benefits : Recyclability, reduced side reactions, and higher yields (up to 95% in model systems).
Analytical Characterization and Validation
Spectroscopic Data
Comparative Yield Analysis
Challenges and Alternative Approaches
Regioselectivity in Cyclization
Thiol Oxidation
- Solution : Conduct reactions under inert atmosphere (N₂/Ar) with antioxidants (e.g., BHT).
Chemical Reactions Analysis
N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving triazolopyridazine derivatives.
Medicine: Due to its potential pharmacological properties, it may be investigated for its therapeutic effects in various diseases.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolopyridazine core. This interaction may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be compared with other triazolopyridazine derivatives, such as:
- N-(4-chlorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- N-(4-methylbenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The presence of different substituents can significantly influence their chemical and biological properties, making each compound unique in its own right.
Biological Activity
N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structure that includes a triazole and pyridazine moiety, which are known to contribute to various biological activities. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving cell membrane penetration.
Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:
- Inhibition of Kinases : Many triazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Some derivatives exhibit significant activity against bacterial strains and fungi by disrupting cellular processes.
- Induction of Apoptosis : Certain compounds have been reported to induce programmed cell death in cancer cells by activating apoptotic pathways.
Anticancer Activity
A study evaluated the anticancer properties of related thiadiazole derivatives, which share similarities with our compound. The results indicated that these derivatives could significantly decrease the viability of various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative 1 | HL-60 (Leukemia) | 5.0 | Apoptosis induction |
| Thiadiazole Derivative 2 | A549 (Lung) | 10.0 | Cell cycle arrest |
| Thiadiazole Derivative 3 | MCF-7 (Breast) | 7.5 | Caspase activation |
These findings suggest that this compound may similarly exhibit potent anticancer activity.
Antimicrobial Activity
In vitro studies have demonstrated that compounds containing triazole rings can inhibit the growth of Mycobacterium tuberculosis. For example:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | M. tuberculosis | 0.5 |
| Triazole Derivative B | E. coli | 1.0 |
While specific data for this compound is limited, its structural analogs suggest potential efficacy against similar pathogens.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole or pyridazine rings can significantly affect biological activity. For instance:
- Substitution Patterns : The position and type of substituents on the triazole and pyridazine rings influence both potency and selectivity.
- Fluorination : The introduction of fluorine atoms has been associated with increased lipophilicity and improved binding affinity to target proteins.
Case Studies
A notable case study involved a series of triazolo-thiadiazole derivatives where researchers synthesized multiple analogs and assessed their anticancer properties against various cell lines. The most promising compounds demonstrated:
- High selectivity for cancer cells over normal cells.
- Mechanistic insights revealing inhibition of key signaling pathways involved in tumor growth.
Q & A
Q. Table 1: Common Analytical Techniques
| Technique | Purpose | Example Reference |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions | |
| HRMS | Verify molecular formula | |
| Elemental Analysis | Validate stoichiometry | |
| X-ray Crystallography | Resolve crystal structure |
Basic: How can researchers optimize solubility for in vitro assays?
Answer:
Solubility optimization involves:
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) or aqueous-organic mixtures, guided by logP values (calculated via software like ChemAxon).
- pH Adjustment : For ionizable groups, use buffered solutions (e.g., PBS at pH 7.4) .
- Surfactant Use : Add non-ionic surfactants (e.g., Tween-80) to enhance dispersion in aqueous media.
- Salt Formation : If applicable, derivatize acidic/basic moieties to improve solubility .
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Answer:
Address discrepancies through:
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .
- Metabolite Identification : Use hepatocyte or microsomal assays to detect active/inactive metabolites .
- Dose Escalation Studies : Adjust dosing regimens to account for species-specific metabolic differences.
- Target Engagement Assays : Confirm target binding in vivo via techniques like PET imaging (if radiolabeled analogs are available) .
Advanced: What experimental strategies elucidate the structure-activity relationship (SAR) of the triazolo[4,3-b]pyridazine core?
Answer:
- Analog Synthesis : Modify substituents on the p-tolyl or fluorobenzyl groups and assess biological activity (e.g., antioxidant or enzyme inhibition assays) .
- Computational Docking : Predict binding modes using software like AutoDock, validated by crystallographic data .
- Bioisosteric Replacement : Substitute sulfur atoms (e.g., thioether to sulfone) to evaluate electronic effects .
Q. Table 2: Example SAR Modifications
| Modification | Biological Impact | Reference |
|---|---|---|
| p-Tolyl → Electron-withdrawing group | Enhanced enzyme inhibition | |
| Fluorobenzyl → Chlorobenzyl | Altered lipophilicity |
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Segregate halogenated waste per EPA guidelines.
- Emergency Measures : Maintain spill kits and eye wash stations, as outlined in safety data sheets for structurally similar compounds .
Advanced: How to assess metabolic stability in preclinical models?
Answer:
- Liver Microsome Assays : Incubate with human/rodent liver microsomes and quantify parent compound degradation via LC-MS .
- CYP450 Inhibition Screening : Test against CYP3A4, 2D6, etc., using fluorogenic substrates.
- Plasma Stability Studies : Monitor compound integrity in species-specific plasma over 24 hours .
Advanced: What computational methods predict target binding affinity?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB entries) to model interactions .
- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (GROMACS/AMBER).
- Free Energy Calculations : Apply MM-GBSA to rank binding poses .
Q. Table 3: Computational Workflow
| Step | Tool/Software | Outcome |
|---|---|---|
| Docking | AutoDock Vina | Initial binding pose |
| MD Simulation | GROMACS | Stability assessment |
| Binding Energy | MM-GBSA | Affinity ranking |
Basic: How to determine purity and identify synthetic impurities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
